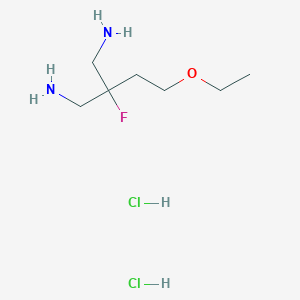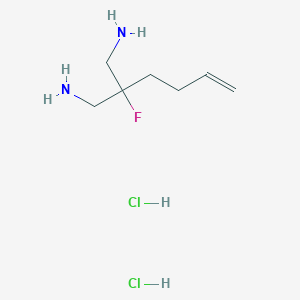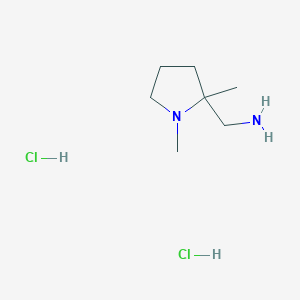![molecular formula C10H17N3 B1484974 3-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amin CAS No. 2097965-85-8](/img/structure/B1484974.png)
3-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amin
Übersicht
Beschreibung
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung als potenzieller Baustein für die Synthese von Pharmazeutika untersucht werden. Ihre Struktur deutet darauf hin, dass sie zur Herstellung von Liganden nützlich sein könnte, die mit verschiedenen biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, die an Krankheitspfaden beteiligt sind. Insbesondere die Cyclopropylmethylgruppe könnte signifikante sterische Effekte bewirken, die die Bindungsaffinität oder -spezifität erhöhen können .
Landwirtschaft
Im Bereich der Landwirtschaft könnten Verbindungen wie 3-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amin auf ihre Rolle als Vorläufer bei der Synthese von Agrochemikalien untersucht werden. Sie könnten zur Entwicklung neuer Pestizide oder Herbizide eingesetzt werden, die potenziell sicherere oder effektivere Alternativen zu bestehenden Chemikalien bieten .
Materialwissenschaften
Materialwissenschaftler könnten diese Verbindung für die Entwicklung neuartiger Polymere oder Beschichtungen interessant finden. Ihre Aminogruppe könnte die Bindung an andere Moleküle oder Oberflächen ermöglichen, was zu Materialien mit verbesserten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit führt .
Umweltwissenschaften
Umweltwissenschaftler könnten die Abbauprodukte der Verbindung und ihre Auswirkungen auf die Umwelt untersuchen. Das Verständnis, wie sie sich unter verschiedenen Bedingungen zersetzt, kann ihre sichere Verwendung und Entsorgung informieren und sicherstellen, dass sie nicht zu Umweltverschmutzung oder ökologischen Schäden beiträgt .
Biochemie
In der Biochemie könnten Forscher untersuchen, wie diese Verbindung mit biologischen Makromolekülen interagiert. Sie könnte als Sonde zur Untersuchung von Enzymmmechanismen oder als fluoreszierendes Etikett für bildgebende Zwecke dienen, vorausgesetzt die richtige Funktionalisierung .
Pharmakologie
Pharmakologisch könnte die Verbindung auf ihre Pharmakokinetik und Pharmakodynamik untersucht werden. Sie könnte ein Kandidat für die Medikamentenentwicklung sein, wobei ihr Absorption-, Distributions-, Metabolismus- und Exkretionsprofil (ADME) für ihren Erfolg als therapeutisches Mittel entscheidend wäre .
Eigenschaften
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDUXOCBAGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)


![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)







